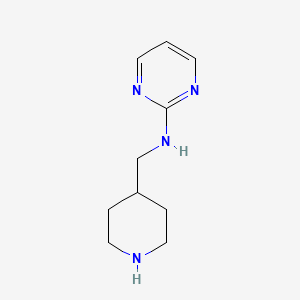

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

CAS No.: 521273-76-7

Cat. No.: VC3748516

Molecular Formula: C10H16N4

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 521273-76-7 |

|---|---|

| Molecular Formula | C10H16N4 |

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | N-(piperidin-4-ylmethyl)pyrimidin-2-amine |

| Standard InChI | InChI=1S/C10H16N4/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1,4-5,9,11H,2-3,6-8H2,(H,12,13,14) |

| Standard InChI Key | RYUCGGGAQDYSMJ-UHFFFAOYSA-N |

| SMILES | C1CNCCC1CNC2=NC=CC=N2 |

| Canonical SMILES | C1CNCCC1CNC2=NC=CC=N2 |

Introduction

Chemical Structure and Properties

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine (CAS: 521273-76-7) features a pyrimidine ring connected to a piperidine ring via a methyl linker and a secondary amine bond . The structure consists of several key components:

-

A pyrimidine ring with two nitrogen atoms in the heterocyclic structure

-

A piperidine ring (a saturated six-membered heterocycle containing one nitrogen)

-

A methyl group connecting the piperidine ring to the amine function

-

A secondary amine bond linking the methyl group to the pyrimidine ring

The molecular formula of this compound is C10H16N4, classifying it as a heterocyclic amine. Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be inferred:

| Property | Value | Basis of Determination |

|---|---|---|

| Molecular Weight | Approximately 200-210 g/mol | Calculated from molecular formula |

| Appearance | Likely a white to off-white solid | Common for similar heterocyclic amines |

| Solubility | Likely soluble in organic solvents; limited water solubility | Based on structural features |

| Classification | Secondary amine, heterocyclic compound | Structural analysis |

The compound contains multiple nitrogen atoms that can participate in hydrogen bonding, potentially influencing its solubility profile and interactions with biological systems. The piperidine nitrogen likely exhibits basic properties, while the pyrimidine nitrogens contribute to the compound's electronic characteristics and potential for molecular recognition .

Synthesis Methods

The synthesis of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine typically involves creating the critical amine linkage between the pyrimidine and piperidine moieties. While specific synthesis protocols for this exact compound were limited in the available search results, several potential synthetic routes can be proposed based on common methods for similar structures:

Nucleophilic Substitution Approach

This approach likely involves the reaction of 2-chloropyrimidine or 2-aminopyrimidine derivatives with an appropriately functionalized piperidine:

-

Reaction of 2-chloropyrimidine with piperidin-4-ylmethylamine under basic conditions

-

Nucleophilic aromatic substitution (SNAr) reactions catalyzed by appropriate bases

Reductive Amination

Another potential route involves reductive amination:

-

Reaction of 2-aminopyrimidine with piperidine-4-carbaldehyde

-

Subsequent reduction of the resulting imine using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride

Coupling Reactions

Palladium-catalyzed coupling reactions may also be employed:

-

Buchwald-Hartwig amination between 2-halopyrimidine and piperidin-4-ylmethylamine

-

Use of palladium catalysts such as Pd(OAc)2 or Pd2(dba)3 with appropriate ligands

The specific reaction conditions would typically include suitable solvents (e.g., toluene, ethyl acetate, THF), bases (e.g., potassium carbonate, triethylamine), and potentially catalysts to facilitate the formation of the amine bond between the heterocyclic components .

Chemical Reactivity

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine possesses several reactive sites that determine its chemical behavior. The reactivity profile is influenced by both the pyrimidine and piperidine moieties:

Nucleophilic Sites

The compound contains multiple nucleophilic centers:

-

The secondary amine nitrogen connecting the pyrimidine and piperidine-methyl groups

-

The piperidine nitrogen

-

The pyrimidine ring nitrogens (though less nucleophilic due to resonance effects)

These nucleophilic sites can participate in various reactions, including alkylation, acylation, and coordination with metal ions.

Biological Activity and Medicinal Chemistry Applications

While specific biological activity data for N-(Piperidin-4-ylmethyl)pyrimidin-2-amine itself was limited in the search results, compounds containing similar structural motifs have demonstrated various biological activities that may be relevant:

Structure-Activity Relationships

Research on related compounds has provided insights into how structural modifications might affect biological activity:

-

Introduction of electron-donating groups to the pyrimidine ring has been shown to enhance binding affinity to target proteins while potentially reducing toxicity toward mammalian cells.

-

Modifications to the piperidine ring can significantly alter the compound's lipophilicity and membrane permeability, affecting its pharmacokinetic profile.

-

The methylene bridge between the piperidine and the amine function provides conformational flexibility that may be crucial for optimal interaction with biological targets.

Table 2: Structure-Activity Relationship Observations for Related Compounds

| Structural Modification | Observed Effect on Activity | Potential Mechanism |

|---|---|---|

| Electron-donating groups on pyrimidine | Enhanced binding affinity | Altered electron density distribution |

| Halogen substitution | Improved membrane permeability | Increased lipophilicity |

| Alkyl substitution on piperidine | Modified receptor selectivity | Steric effects on binding orientation |

| Modification of linker length | Changed binding site accessibility | Altered molecular flexibility |

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine, it is valuable to compare it with structurally related compounds:

Structural Analogues

Table 3: Comparison of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine with Similar Compounds

Uniqueness of N-(Piperidin-4-ylmethyl)pyrimidin-2-amine

The distinct features that set N-(Piperidin-4-ylmethyl)pyrimidin-2-amine apart from its analogues include:

-

The combination of a pyrimidine ring with a piperidine moiety provides a unique electronic profile and hydrogen bonding pattern.

-

The methylene linker between the piperidine and the amine function introduces conformational flexibility that may be advantageous for adapting to binding sites.

-

The secondary amine connection to the pyrimidine ring creates a potential hydrogen bond donor site that can be important for molecular recognition .

Research Applications

N-(Piperidin-4-ylmethyl)pyrimidin-2-amine has several potential applications in scientific research:

Medicinal Chemistry

The compound serves as a valuable scaffold for medicinal chemistry research:

-

As a lead compound for the development of more potent and selective bioactive molecules

-

In fragment-based drug discovery approaches, where its heterocyclic structure may provide essential binding elements

-

For developing structure-activity relationships through systematic modification of substituents

Chemical Biology

Potential applications in chemical biology include:

-

As a probe for studying biological pathways involving pyrimidine or piperidine recognition

-

In the development of chemical tools for examining protein-ligand interactions

-

As a building block for the synthesis of bioconjugates and chemical probes

Synthetic Chemistry

In synthetic chemistry, N-(Piperidin-4-ylmethyl)pyrimidin-2-amine may serve as:

-

An intermediate in the synthesis of more complex heterocyclic systems

-

A model compound for developing new synthetic methodologies

-

A precursor for creating compound libraries for screening purposes

Patent Literature and Industrial Applications

The compound has appeared in patent literature, suggesting potential industrial applications:

Future Research Directions

Several promising research directions for N-(Piperidin-4-ylmethyl)pyrimidin-2-amine can be identified:

Medicinal Chemistry Exploration

-

Systematic modification of the pyrimidine ring to optimize biological activity

-

Investigation of the effects of substituents on the piperidine ring on pharmacokinetic properties

-

Exploration of the compound's potential against specific disease targets, particularly in oncology and neuropharmacology

Synthetic Methodology Development

-

Development of more efficient and scalable synthesis routes

-

Exploration of stereoselective methods for preparing chiral derivatives

-

Investigation of green chemistry approaches to its synthesis

Biological Activity Profiling

-

Comprehensive screening against various biological targets to identify potential therapeutic applications

-

Detailed mechanistic studies to understand its mode of action at the molecular level

-

Structure-based design of optimized derivatives with enhanced potency and selectivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume